2-[3-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]pyridine
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Overview
Description
2-[3-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]pyridine typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and selectivity . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable practices are likely to be applied, given the mild reaction conditions and the use of non-toxic catalysts.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyridine and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions are typically mild, with reactions often carried out at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully hydrogenated pyrazole derivatives.
Scientific Research Applications
2-[3-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering receptor activity. This interaction can lead to various physiological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)pyridine: A structurally similar compound with a pyridine ring substituted with a methoxyphenyl group.
1-(4-Methoxyphenyl)-5-(4-pyridyl)-1H-pyrazole: Another related compound with a pyrazole ring substituted with methoxyphenyl and pyridyl groups.
Uniqueness
2-[3-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]pyridine is unique due to its specific fusion of pyridine and pyrazole rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62366-10-3 |
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Molecular Formula |
C15H15N3O |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
2-[5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]pyridine |
InChI |
InChI=1S/C15H15N3O/c1-19-13-7-5-12(6-8-13)14-9-11-18(17-14)15-4-2-3-10-16-15/h2-8,10H,9,11H2,1H3 |
InChI Key |
UDBQXGLLAZWUMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(CC2)C3=CC=CC=N3 |
Origin of Product |
United States |
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